molecular formula C11H14ClN B1421255 1-(3-Chloro-2-methylphenyl)pyrrolidine CAS No. 1020253-09-1

1-(3-Chloro-2-methylphenyl)pyrrolidine

Cat. No. B1421255
M. Wt: 195.69 g/mol
InChI Key: YJEJQJIFRRQPGO-UHFFFAOYSA-N
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Description

“1-(3-Chloro-2-methylphenyl)pyrrolidine” is a chemical compound with the molecular formula C11H14ClN . Its molecular weight is 195.7 .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-2-methylphenyl)pyrrolidine” includes a pyrrolidine ring attached to a 3-chloro-2-methylphenyl group . The InChI code for this compound is 1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-2-methylphenyl)pyrrolidine” include a molecular weight of 195.69 g/mol, a XLogP3-AA of 3.5, and a topological polar surface area of 3.2 Ų . It has one rotatable bond .

Scientific Research Applications

Synthesis and Reactivity

  • Pyrrolidines like 1-(3-Chloro-2-methylphenyl)pyrrolidine demonstrate significant biological effects and are used in medicine, dyes, and agrochemical substances. A study by Żmigrodzka et al. (2022) examined the synthesis of pyrrolidines through [3+2] cycloaddition, indicating the potential for similar protocols in analogous reactions (Żmigrodzka et al., 2022).
  • Another research by Murthy et al. (2017) focused on the synthesis of a related heterocycle, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, revealing insights into the reactivity and stability of such molecules, which may inform the synthesis and applications of 1-(3-Chloro-2-methylphenyl)pyrrolidine (Murthy et al., 2017).

Biological and Pharmacological Applications

  • A study by Malawska et al. (2002) on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives revealed their significant antiarrhythmic and antihypertensive activities, hinting at the potential therapeutic uses of similar pyrrolidine compounds (Malawska et al., 2002).
  • In the field of antiviral research, a compound closely related to 1-(3-Chloro-2-methylphenyl)pyrrolidine, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been explored as a potential anti-HIV agent, as demonstrated in a study by Tamazyan et al. (2007) (Tamazyan et al., 2007).

Industrial Applications

  • The study by Wu et al. (1996) on asymmetric syntheses of 2-aryl-Boc-pyrrolidines, which are structurally similar to 1-(3-Chloro-2-methylphenyl)pyrrolidine, indicates potential industrial applications in the synthesis of enantioselective compounds, useful in various chemical industries (Wu et al., 1996).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-9-10(12)5-4-6-11(9)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEJQJIFRRQPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674428
Record name 1-(3-Chloro-2-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-2-methylphenyl)pyrrolidine

CAS RN

1020253-09-1
Record name 1-(3-Chloro-2-methylphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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